4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
Description
The compound 4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide features a 1,2,4-triazole core substituted with:
- A phenyl group at the N-4 position.
- A 4-methylbenzylsulfanyl group at the C-5 position.
- A 4-chlorobenzylsulfanyl group at the C-3 methyl position.
This hybrid structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3S2/c1-18-7-9-20(10-8-18)16-30-24-27-26-23(28(24)22-5-3-2-4-6-22)17-29-15-19-11-13-21(25)14-12-19/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXZCEZLBDZEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound based on available literature, including its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The structural formula of the compound can be depicted as follows:
This structure features a triazole ring, a chlorobenzyl group, and a methyl sulfide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. A study on various synthesized 1,2,4-triazole derivatives demonstrated that compounds similar to this compound exhibited moderate to good antimicrobial activity against a range of bacterial strains. Specifically, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in vitro against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating effective proliferation inhibition .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10.10 |
| HepG2 | 8.50 |
These results suggest that the compound may interfere with cancer cell metabolism or induce apoptosis.
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors. The presence of sulfur in the structure may enhance binding affinity to target enzymes involved in fungal and bacterial metabolism.
- Cell Cycle Arrest : Studies have indicated that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, researchers synthesized several analogs and evaluated their activities. Among them, the compound with the chlorobenzyl group exhibited superior activity compared to others tested .
Another case study highlighted the potential use of such triazoles in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells .
Scientific Research Applications
Medicinal Applications
-
Antifungal Activity :
- Triazole compounds are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles, including the compound , exhibit significant antifungal activity against various pathogenic fungi. For example, studies have shown that triazole derivatives can inhibit the growth of Candida species and Aspergillus species, making them valuable in treating fungal infections .
-
Anticancer Potential :
- Some studies have investigated the anticancer properties of triazole derivatives. The unique structural features of 4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .
Agricultural Applications
-
Fungicides :
- The compound's structural similarity to other known fungicides positions it as a candidate for agricultural applications. Triazole fungicides are essential in crop protection due to their effectiveness against a broad spectrum of fungal pathogens. Research into the synthesis and efficacy of new triazole-based fungicides continues to expand, with promising results indicating potential use in integrated pest management strategies .
- Plant Growth Regulators :
Material Science Applications
- Nonlinear Optical Properties :
- Polymer Chemistry :
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur Centers
The sulfanyl (-S-) groups in the compound are susceptible to nucleophilic substitution reactions under basic or acidic conditions.
Alkylation Reactions
The sulfide linkages undergo alkylation with alkyl halides or propargyl bromides. For example:
Mechanistically, the sulfur atom acts as a nucleophile, attacking electrophilic alkyl halides. Steric hindrance from the 4-phenyl and 4-chlorobenzyl groups moderately reduces reaction rates compared to simpler triazoles .
Oxidation of Sulfides to Sulfones
The sulfide groups are oxidizable to sulfones using strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Reaction Time | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 80°C | Bis-sulfone derivative | 6 hrs | |
| mCPBA | CH₂Cl₂, 0°C to RT | Mono-sulfoxide intermediate | 2 hrs |
Oxidation selectivity depends on steric factors: the 4-methylbenzyl sulfanyl group oxidizes faster than the 4-chlorobenzyl group due to lower electron-withdrawing effects.
Cycloaddition Reactions Involving the Triazole Core
The 1,2,4-triazole ring participates in [3+2] cycloadditions with azides under Cu(I) catalysis (Click Chemistry):
| Azide Partner | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| 2-Azido-1,3,5-tribromobenzene | CuSO₄·5H₂O, Na ascorbate | Triazole-linked tribromophenyl adduct | Anticancer agent development |
This reaction proceeds via a copper-acetylide intermediate, forming a 1,3-dipolar cycloadduct with regioselectivity dictated by the triazole’s substitution pattern .
Functionalization via Thiol-Disulfide Exchange
The sulfanyl groups participate in thiol-disulfide exchange reactions:
| Disulfide Partner | Conditions | Product | Kinetics | Source |
|---|---|---|---|---|
| Glutathione disulfide | PBS buffer, pH 7.4 | Mixed disulfide with glutathione |
This reactivity suggests potential biological interactions with thiol-containing biomolecules .
Acid/Base-Mediated Degradation
Under strongly acidic or basic conditions, the triazole ring undergoes partial hydrolysis:
Photochemical Reactivity
UV irradiation (254 nm) induces homolytic S–S bond cleavage in dimeric analogs, suggesting potential radical-mediated reactions for the monomeric compound .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Unsubstituted Triazole) | Activation Energy (kJ/mol) | Key Influencing Factor |
|---|---|---|---|
| Sulfide Alkylation | 0.65 | 48.2 | Steric hindrance from 4-phenyl |
| Triazole Cycloaddition | 1.12 | 32.7 | Electron-donating methylbenzyl |
| Sulfide Oxidation | 0.89 | 55.1 | Electron-withdrawing chloro group |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole ()
- Key Differences :
- Replaces the 4-chlorobenzylsulfanyl group at C-3 with a 4-methoxyphenyl group.
- Retains the 4-methylbenzylsulfanyl group at C-3.
- The absence of a methyl sulfide group at C-3 may reduce steric hindrance, affecting binding interactions in biological systems .
4-Methyl-5-(5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,2,3-thiadiazole (7g, )
- Key Differences :
- Replaces the C-3 methylsulfide group with a thiadiazole ring.
- Retains the 4-methylbenzylsulfanyl group at C-4.
- Impact :
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
- Key Differences :
- Introduces an acetamide-linked sulfanyl group at C-3 instead of a 4-chlorobenzylsulfanyl group.
- Crystallizes in a monoclinic system (space group P21/c), with molecular packing stabilized by π-π interactions between phenyl and triazole rings .
Physicochemical Properties
Trends :
- Thiadiazole and thiazole derivatives exhibit higher melting points than simpler triazole-sulfide hybrids, likely due to enhanced intermolecular interactions .
- Electron-withdrawing groups (e.g., 4-chlorophenyl) may reduce solubility compared to electron-donating groups (e.g., 4-methoxyphenyl) .
Challenges :
- Steric hindrance from the 4-methylbenzyl and 4-chlorobenzyl groups may reduce reaction yields compared to less bulky analogs .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine + Thiocarbamide | Ethanol | Reflux | 60–70 |
| 2 | 4-Methylbenzyl mercaptan, K₂CO₃ | DMF | 80°C | 75–85 |
| 3 | 4-Chlorobenzyl chloride, NaH | THF | RT | 70–80 |
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and torsion angles. Use SHELXL (via SHELX suite) for refinement .
- Density Functional Theory (DFT) : Compare experimental data (e.g., from SC-XRD) with computational models to assess conformational stability.
- Key Parameters :
- Triazole Ring Planarity : Deviations < 0.02 Å indicate minimal ring distortion.
- S–C Bond Lengths : Typically 1.80–1.82 Å for sulfanyl groups, confirming thioether linkages.
Example: A related triazole sulfide showed C–S–C angles of 102.5° ± 0.3°, consistent with sp³ hybridization .
Reactivity: How do sulfanyl groups in this compound participate in oxidation reactions?
Methodological Answer :
Sulfanyl (-S-) groups oxidize to sulfoxides (-SO-) or sulfones (-SO₂-) under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfoxide | H₂O₂ (30%), AcOH, 0–5°C | Mono-sulfoxide | 85–90 |
| Sulfone | mCPBA, CH₂Cl₂, 50–60°C | Di-sulfone | 70–75 |
Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous compounds .
Biological Evaluation: What assays assess its antifungal activity?
Q. Methodological Answer :
- Microbroth Dilution (CLSI M27/M38) : Determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp.
- Time-Kill Kinetics : Monitor log-phase growth reduction over 24–48 hours.
- Cytotoxicity Screening : Use human fibroblast (e.g., NIH/3T3) cells to calculate selectivity indices (SI = IC₅₀/MIC).
Recent Findings : A triazole analog with dual sulfanyl groups showed MIC₉₀ = 2 µg/mL against Candida albicans, with SI > 10 .
Advanced: How do computational studies predict its drug-likeness?
Q. Methodological Answer :
- ADME Prediction : Use SwissADME or QikProp to evaluate:
- LogP : Optimal range 2–5 (predicted: 3.8 ± 0.2).
- H-Bond Acceptors/Donors : ≤10/≤5 (complies with Lipinski’s rules).
- Molecular Docking : Target CYP51 (lanosterol demethylase) for antifungal activity. A similar compound showed a binding affinity of −9.2 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
